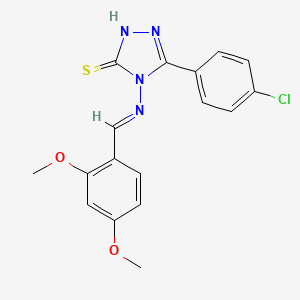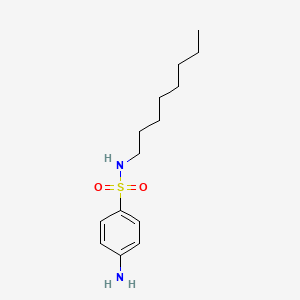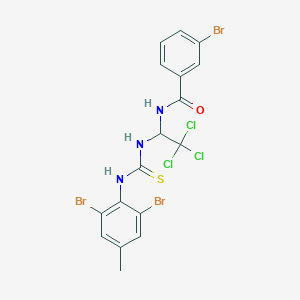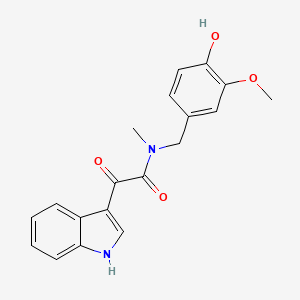
9H-thioxanthene 10-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-thioxanthene 10-oxide is an organic compound with the molecular formula C13H8OS. It is a derivative of thioxanthone, characterized by the presence of an oxygen atom at the 10th position of the thioxanthene ring. This compound is known for its photophysical properties and is used in various scientific applications, particularly in photochemistry and catalysis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-thioxanthene 10-oxide typically involves the oxidation of thioxanthone. One common method is the photo-oxidation process, where thioxanthone is exposed to visible blue light in the presence of molecular oxygen and a photosensitizer such as riboflavin tetraacetate . The reaction conditions include:
Solvent: Acetonitrile or methanol
Temperature: Room temperature
Light Source: Visible blue light
Photosensitizer: Riboflavin tetraacetate
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent exposure to light and oxygen, leading to higher yields and purity. The process involves:
Reactors: Continuous flow reactors with UV or visible light sources
Reactants: Thioxanthone, molecular oxygen, and a photosensitizer
Conditions: Controlled temperature and pressure to optimize the reaction rate and yield
化学反应分析
Types of Reactions
9H-thioxanthene 10-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxide back to thioxanthone.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Thioxanthone
Substitution: Halogenated or nitrated thioxanthene derivatives
科学研究应用
9H-thioxanthene 10-oxide has a wide range of applications in scientific research:
Chemistry: Used as a photocatalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of high-performance polymers and dyes.
作用机制
The mechanism of action of 9H-thioxanthene 10-oxide involves its ability to absorb visible light and enter an excited triplet state. This excited state can participate in various photochemical reactions, including:
Photoredox Reactions: The excited triplet state can undergo reduction to form a radical anion, which can then reduce metal ions or organic substrates.
Energy Transfer: The excited state can transfer energy to other molecules, facilitating reactions such as polymerization and cross-linking.
相似化合物的比较
Similar Compounds
Thioxanthone: The parent compound, lacking the oxygen atom at the 10th position.
Thioxanthene: A similar structure without the carbonyl group.
Xanthone: An oxygen analog of thioxanthone, with an oxygen atom replacing the sulfur atom.
Uniqueness
9H-thioxanthene 10-oxide is unique due to its high triplet energy and relatively long triplet lifetime, which makes it an effective photocatalyst. Its ability to participate in both photoredox and energy transfer reactions distinguishes it from other similar compounds .
属性
CAS 编号 |
10133-81-0 |
|---|---|
分子式 |
C13H10OS |
分子量 |
214.28 g/mol |
IUPAC 名称 |
9H-thioxanthene 10-oxide |
InChI |
InChI=1S/C13H10OS/c14-15-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9H2 |
InChI 键 |
PKICNJBYRWRABI-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2S(=O)C3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12008535.png)


![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008555.png)


![2-(2,4-dimethylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B12008570.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2,5-pyrrolidinedione](/img/structure/B12008572.png)

![1H-Benzimidazole, 2-[5-chloro-2-(2-methoxyethoxy)phenyl]-](/img/structure/B12008586.png)
![2,4-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12008587.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12008595.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B12008603.png)
